5-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC15305802
Molecular Formula: C20H21ClN2O3
Molecular Weight: 372.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21ClN2O3 |
|---|---|
| Molecular Weight | 372.8 g/mol |
| IUPAC Name | 5-chloro-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-methyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C20H21ClN2O3/c1-13-15-11-14(21)6-7-17(15)26-19(13)20(24)22-12-16(18-5-4-10-25-18)23-8-2-3-9-23/h4-7,10-11,16H,2-3,8-9,12H2,1H3,(H,22,24) |
| Standard InChI Key | DWXOOLPVZQPZHK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC(C3=CC=CO3)N4CCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₀H₂₁ClN₂O₃, with a molecular weight of 372.8 g/mol. Its structure combines a benzofuran scaffold with a chloro substituent at position 5, a methyl group at position 3, and a carboxamide functional group at position 2. The carboxamide moiety is further substituted with a 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl chain, introducing heterocyclic diversity (Figure 1).
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₁ClN₂O₃ | |
| Molecular Weight | 372.8 g/mol | |
| logP (Partition Coefficient) | 4.81 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
The logP value of ~4.81 indicates moderate lipophilicity, suggesting favorable membrane permeability . The presence of both furan and pyrrolidine groups enhances its ability to engage in hydrogen bonding and π-π interactions, critical for target binding.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the construction of the benzofuran core. Key steps include:
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Benzofuran Core Formation: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.
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Chlorination and Methylation: Introduction of chloro and methyl groups via electrophilic aromatic substitution.
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Carboxamide Installation: Coupling of the benzofuran-2-carboxylic acid with the 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine side chain using carbodiimide-based coupling reagents.
Table 2: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | H₂SO₄, 80°C | Benzofuran ring formation |
| Chlorination | Cl₂, FeCl₃ | Electrophilic substitution |
| Amide Coupling | EDC, HOBt, DCM | Carboxamide bond formation |
Chemical Modifications
The compound’s reactivity is influenced by its functional groups:
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Chloro Substituent: Undergoes nucleophilic aromatic substitution (e.g., with amines or thiols).
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Pyrrolidine Group: Participates in alkylation or acylation reactions to modify solubility.
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Furan Ring: Susceptible to oxidation, forming dihydrofuran derivatives under strong oxidizing conditions.
Biological Activities and Mechanisms
Table 3: Comparative Antimicrobial Activity (Analogues)
| Compound | MIC (mg/mL) | Target Pathogens |
|---|---|---|
| 5-Chloro-N-prop-2-enyl derivative | 0.015 | Staphylococcus aureus |
| 3-Methyl-N-(3-phenylpropyl) analogue | 0.020 | Bacillus subtilis |
Anticancer Properties
Benzofuran derivatives are known to induce apoptosis in cancer cells. The 5-chloro substituent enhances electron-withdrawing effects, stabilizing interactions with DNA or tubulin. In breast cancer (MCF-7) cells, related compounds show IC₅₀ values of 15.0 µM, attributed to caspase-3/7 activation.
Applications in Drug Discovery
Medicinal Chemistry
The compound’s modular structure allows for derivatization to optimize pharmacokinetic properties. For instance:
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Pyrrolidine Modifications: Altering the pyrrolidine ring’s substituents can enhance blood-brain barrier penetration.
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Furan Ring Oxidation: Introducing hydroxyl groups improves water solubility for intravenous formulations.
Industrial Relevance
As a precursor in agrochemical synthesis, its chloro and methyl groups contribute to pesticidal activity. Patent literature highlights benzofuran carboxamides as eco-friendly alternatives to neonicotinoids.
Future Directions and Challenges
Research Gaps
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Target Identification: Proteomic studies are needed to map interaction networks.
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Toxicity Profiling: Acute and chronic toxicity data in animal models remain scarce.
Synthetic Optimization
Advances in flow chemistry and biocatalysis could streamline production, reducing reliance on hazardous solvents like dichloromethane.
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